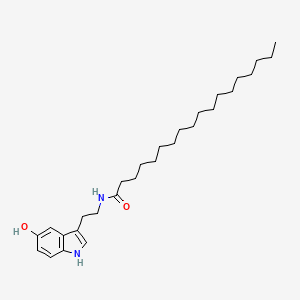

Stearoyl Serotonin

Descripción general

Descripción

La Estearoil Serotonina es una molécula híbrida derivada de la serotonina y el ácido esteárico. Es conocida por su función como antagonista del canal receptor potencial transitorio de tipo vanilloide 1 (TRPV1) y la hidrolasa de amida de ácido graso (FAAH). Este compuesto ha sido estudiado por su potencial para reducir el dolor periférico tanto agudo como crónico .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La Estearoil Serotonina se puede sintetizar mediante la condensación formal del grupo carboxilo del ácido esteárico con el grupo amino primario de la serotonina. La reacción generalmente implica el uso de agentes de acoplamiento como la diciclohexilcarbodiimida (DCC) y la N-hidroxisuccinimida (NHS) para facilitar la formación del enlace amida .

Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para la Estearoil Serotonina no están ampliamente documentados, el enfoque general implicaría la síntesis a gran escala utilizando los mismos principios que la síntesis de laboratorio. Esto incluiría el uso de reactores automatizados y sistemas de purificación para asegurar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

1.1. Adaptation from Literature

The synthesis protocol is adapted from methods described by Reddy et al., which optimize reaction efficiency and yield. The reaction typically proceeds under mild conditions to preserve the bioactive properties of serotonin .

Biological Formation of Stearoyl Serotonin

In vivo, stearoyl-serotonin is endogenously produced in intestinal tissues, particularly in the jejunum and ileum. Its formation is influenced by enzymatic activity and dietary fatty acid composition .

Key Observations :

-

Enzymatic Acylation : Intestinal tissue incubations with serotonin show increased production of N-acyl serotonins, including stearoyl-serotonin.

-

Dietary Influence : Mice fed diets rich in specific fatty acids (e.g., fish oil) exhibit elevated levels of docosahexaenoyl- and eicosapentaenoyl-serotonin, indicating substrate availability drives product diversity .

| Fatty Acid Type | Dietary Source | Impact on N-Acyl Serotonin Formation |

|---|---|---|

| Stearic Acid (C18:0) | Plant oils | Base-level production of stearoyl-serotonin |

| Docosahexaenoic Acid (C22:6) | Fish oil | Elevated docosahexaenoyl-serotonin synthesis |

| Eicosapentaenoic Acid (C20:5) | Fish oil | Increased eicosapentaenoyl-serotonin formation |

4.2. Biological Relevance

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Modulation of Serotonin Transporter (SERT)

Stearoyl serotonin has been shown to interact with the serotonin transporter (SERT), which is crucial for the reuptake of serotonin in the brain. Research indicates that compounds like this compound can influence SERT activity, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders. Specifically, studies have highlighted that the modulation of SERT can alter serotonin levels in the synaptic cleft, impacting mood regulation and behavior .

1.2 Development of Serotonin Reuptake Inhibitors

Given its interaction with SERT, this compound may serve as a lead compound for developing new serotonin reuptake inhibitors (SSRIs). These drugs are commonly prescribed for various psychiatric disorders. The ability of this compound to enhance or inhibit SERT activity could provide insights into designing more effective SSRIs with fewer side effects .

Neurobiological Research

2.1 Understanding Neurodevelopmental Disorders

Research involving SERT-deficient models has demonstrated that alterations in serotonin signaling are linked to neurodevelopmental disorders such as autism and obsessive-compulsive disorder (OCD). This compound's role in modulating SERT could help elucidate the underlying mechanisms of these conditions, paving the way for targeted therapies .

2.2 Impact on Cognitive Functions

Emerging studies suggest that serotonergic signaling plays a role in cognitive functions such as memory and learning. By influencing SERT activity, this compound may contribute to cognitive enhancements or impairments, warranting further investigation into its potential cognitive applications .

Metabolic Regulation

3.1 Role in Lipid Metabolism

Recent findings indicate that this compound may influence lipid metabolism and energy expenditure through its interactions with adipose tissue. Studies have shown that serotonin signaling can regulate lipid accumulation and thermogenesis in adipocytes, suggesting a potential role for this compound in obesity management .

3.2 Inhibition of Glucagon-like Peptide-1 Secretion

this compound has been reported to inhibit glucagon-like peptide-1 (GLP-1) secretion, which is involved in glucose metabolism and appetite regulation. This action suggests that this compound could be explored as a therapeutic agent for metabolic disorders such as type 2 diabetes .

Case Studies and Research Findings

Mecanismo De Acción

La Estearoil Serotonina ejerce sus efectos principalmente a través de la inhibición del canal TRPV1 y la FAAH. El canal TRPV1 es un canal catiónico no selectivo que puede ser activado por diversos estímulos, incluyendo el calor y la capsaicina. Al inhibir este canal, la Estearoil Serotonina reduce la sensación de dolor. Además, la inhibición de la FAAH previene la descomposición de las amidas de ácido graso, lo que lleva a niveles aumentados de estos compuestos, que tienen efectos analgésicos .

Compuestos Similares:

N-araquidonoil serotonina: Otra molécula híbrida que actúa como un antagonista dual de TRPV1 y FAAH.

N-palmitoíl serotonina: Similar en estructura pero con un grupo palmitoílo en lugar de un grupo estearoílo.

N-oleoíl serotonina: Contiene un grupo oleoílo y exhibe actividades biológicas similares.

Singularidad: La Estearoil Serotonina es única debido a su combinación específica de serotonina y ácido esteárico, lo que le confiere propiedades fisicoquímicas y actividades biológicas distintas. Su capacidad para inhibir tanto TRPV1 como FAAH la convierte en un compuesto valioso para la investigación del manejo del dolor .

Comparación Con Compuestos Similares

N-arachidonoyl serotonin: Another hybrid molecule that acts as a dual antagonist of TRPV1 and FAAH.

N-palmitoyl serotonin: Similar in structure but with a palmitoyl group instead of a stearoyl group.

N-oleoyl serotonin: Contains an oleoyl group and exhibits similar biological activities.

Uniqueness: Stearoyl Serotonin is unique due to its specific combination of serotonin and stearic acid, which provides it with distinct physicochemical properties and biological activities. Its ability to inhibit both TRPV1 and FAAH makes it a valuable compound for pain management research .

Actividad Biológica

Stearoyl serotonin, a derivative of serotonin, is part of a class of compounds known as N-acyl serotonins. These compounds have garnered interest due to their potential biological activities, particularly in the gut and their implications for various physiological processes. This article explores the biological activity of this compound, including its mechanisms, effects on cellular functions, and implications for health.

Overview of this compound

This compound is formed through the acylation of serotonin with stearic acid. This modification alters the properties of serotonin, potentially enhancing its biological functions. Research has shown that N-acyl serotonins, including this compound, are present in the gastrointestinal tract and may play significant roles in modulating gut health and metabolic processes.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Like serotonin, this compound may interact with various serotonin receptors (5-HT receptors), influencing neurotransmission and cellular signaling pathways.

- Modulation of Gut Hormones : Studies indicate that this compound can inhibit the secretion of glucagon-like peptide-1 (GLP-1), a hormone involved in glucose metabolism and appetite regulation .

- Fatty Acid Amide Hydrolase (FAAH) Activity : this compound has been shown to affect FAAH activity, which is crucial for the metabolism of fatty acid amides and may influence pain signaling and inflammation .

Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies and Research Findings

- Formation in Intestinal Tissue : A study demonstrated that this compound is endogenously formed in the jejunum and ileum. Its formation was stimulated by adding serotonin to intestinal tissue incubations, highlighting its natural occurrence and potential physiological relevance .

- Dietary Influence : Research indicated that dietary fatty acids significantly affect the formation of N-acyl serotonins. For instance, higher fish oil intake increased levels of docosahexaenoyl-serotonin and eicosapentaenoyl-serotonin in mice, suggesting that dietary components can modulate the bioavailability of these compounds .

- Potential Therapeutic Applications : Given its ability to modulate gut hormones and influence metabolic pathways, this compound may have therapeutic potential for conditions like obesity and metabolic syndrome. Further research is needed to explore these applications fully.

Propiedades

IUPAC Name |

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h18-19,22-23,30-31H,2-17,20-21H2,1H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWHKBXVLNKTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344108 | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67964-87-8 | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.